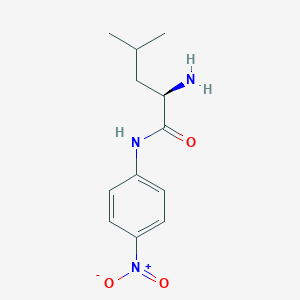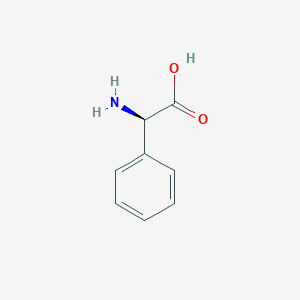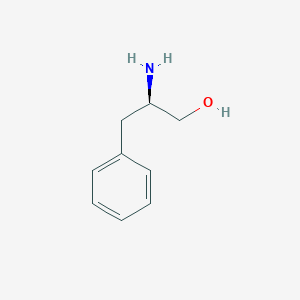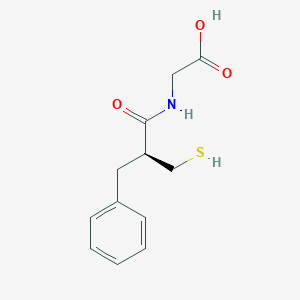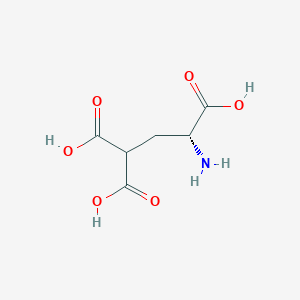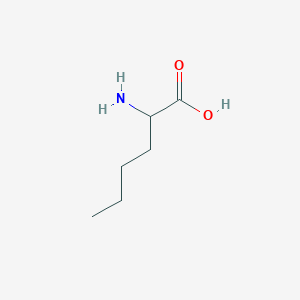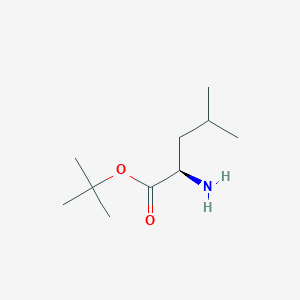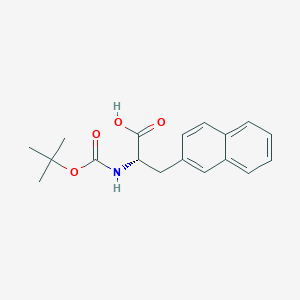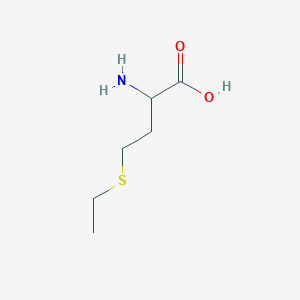
DL-アルギニン
概要
説明
DL-Arginine is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine . It is an alpha-amino acid, a member of guanidines and a polar amino acid. It contains a 3-carbamimidamidopropyl group .
Synthesis Analysis
Arginine is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . In amino acid degradation in vivo, arginine is hydrolyzed to urea and ornithine by arginase . DL-Arginine is used in the synthesis of creatine and polyamines .
Molecular Structure Analysis
The molecular formula of DL-Arginine is C6H14N4O2 . The crystal structure of DL-Arginine has been determined by exploiting modern methods for analysis of powder X-ray diffraction data, in conjunction with periodic DFT-D calculations .
Chemical Reactions Analysis
DL-Arginine is used in physicochemical analysis of amino acid complexation dynamics and crystal structure formations .
Physical and Chemical Properties Analysis
DL-Arginine is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available .
科学的研究の応用
結晶化研究
DL-アルギニンフマル酸塩は、結晶化現象の研究に使用されています . 優先的濃縮 (PE) は、液相で高いエナンチオマー過剰率を生じさせ、析出結晶でわずかに反対の過剰率を生じさせる結晶化プロセスです . DL-アルギニンフマル酸塩は、結晶化中の物質移動をよりよく理解するために使用されます .
糖尿病研究
DL-アルギニン、特にL-アルギニン異性体は、糖尿病研究で評価されています . 糖尿病に有益な効果があることが判明しており、多くの研究では、糖尿病患者のグルコース不耐性を軽減するためにアルギニンの投与を推奨しています .
インスリンとグルカゴンの分泌
L-アルギニンは、グルコース代謝の主役であるインスリンとグルカゴンの分泌を誘導するため、内分泌系の強力な分泌促進物質です .
血漿グルコースレベルの低下
ラットの調査では、L-アルギニンが血漿グルコースレベルを低下させ、グルコース耐性を改善できることが示されています .
肥満と脂肪蓄積
L-アルギニンの補給は、肥満の動物モデルと糖尿病や肥満の患者において、脂肪蓄積を減らし、インスリン感受性を改善することが示されました .
脂肪組織の調節
L-アルギニンの補給は、臨床および前臨床試験の両方において、白色脂肪組織 (WAT) の減少と BAT-WAT 比(褐色脂肪組織対 白色脂肪組織)の調節を誘導することが判明しました .
妊娠糖尿病 (GDM)
作用機序
Target of Action
DL-Arginine, a form of the amino acid arginine, has several primary targets in the body. One of its main targets is the enzyme known as Creatine kinase M-type . This enzyme plays a crucial role in energy metabolism in cells, particularly in tissues with high, fluctuating energy demands such as skeletal muscle and the brain .
Mode of Action
DL-Arginine interacts with its targets in a variety of ways. It serves as a substrate for different nitrogen-containing compounds . In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Free arginine also serves as a substrate for other biologically active compounds .
Biochemical Pathways
DL-Arginine is involved in several biochemical pathways. It is elemental to produce Nitric Oxide (NO) , which acts as a major vasodilator with favorable effects on the cardiovascular system . Moreover, DL-Arginine is involved in the synthesis of creatine, L-Ornithine, L-Glutamate, collagen, polyamines, and agmatine . It promotes the secretion of growth hormone from the pituitary gland and is implicated in T cell proliferation and host immune responses .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of DL-Arginine are unique due to its relatively large size, hydrophilic nature, and susceptibility to hydrolytic degradation in tissues throughout the body . These properties differ significantly from those of small drugs, which are primarily eliminated via renal and hepatic pathways .
Result of Action
The molecular and cellular effects of DL-Arginine’s action are diverse and far-reaching. It has been shown to improve oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . Furthermore, investigations have demonstrated that DL-Arginine can reduce plasma glucose levels, improving glucose tolerance . DL-Arginine supplementation was also shown to reduce adiposity and improve insulin sensitivity in animal models of obesity as well as in patients with diabetes and obesity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DL-Arginine. For instance, the availability of DL-Arginine can be influenced by dietary intake, as it is a natural constituent of food proteins . Moreover, the efficacy of DL-Arginine can be affected by factors such as the individual’s overall health status, the presence of certain diseases (such as diabetes), and the use of certain medications .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
DL-Arginine participates in several biochemical reactions. It is a substrate for nitric oxide synthase, which converts arginine into nitric oxide and citrulline. Nitric oxide is a critical signaling molecule involved in vasodilation and immune responses. DL-Arginine also interacts with enzymes such as arginase, which hydrolyzes arginine to ornithine and urea, playing a role in the urea cycle. Additionally, DL-Arginine is involved in the synthesis of creatine, polyamines, and agmatine, interacting with various enzymes and proteins in these pathways .
Cellular Effects
DL-Arginine influences various cellular processes. It enhances cell proliferation and differentiation, particularly in immune cells such as T cells. DL-Arginine modulates cell signaling pathways, including the nitric oxide-cyclic GMP pathway, which affects vascular smooth muscle relaxation and neurotransmission. It also impacts gene expression by influencing transcription factors and epigenetic modifications. Furthermore, DL-Arginine affects cellular metabolism by promoting the synthesis of creatine and polyamines, which are essential for energy production and cell growth .
Molecular Mechanism
At the molecular level, DL-Arginine exerts its effects through several mechanisms. It binds to nitric oxide synthase, facilitating the production of nitric oxide, which acts as a signaling molecule. DL-Arginine also inhibits arginase, leading to increased availability of arginine for nitric oxide synthesis. Additionally, DL-Arginine can be methylated by protein arginine methyltransferases, affecting protein function and gene expression. These interactions highlight the multifaceted role of DL-Arginine in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DL-Arginine can vary over time. DL-Arginine is relatively stable, but its degradation can occur under certain conditions, affecting its efficacy. Long-term studies have shown that DL-Arginine supplementation can lead to sustained increases in nitric oxide production and improved cellular function. Prolonged exposure to high concentrations of DL-Arginine may result in feedback inhibition of nitric oxide synthase and arginase, altering its effects on cellular processes .
Dosage Effects in Animal Models
The effects of DL-Arginine in animal models are dose-dependent. Low to moderate doses of DL-Arginine have been shown to enhance immune function, improve vascular health, and promote wound healing. High doses of DL-Arginine can lead to adverse effects, such as oxidative stress and impaired cellular function. Threshold effects have been observed, where the beneficial effects of DL-Arginine plateau at certain dosages, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
DL-Arginine is involved in several metabolic pathways. It is a key substrate in the urea cycle, where it is converted to ornithine and urea by arginase. DL-Arginine also participates in the synthesis of creatine, polyamines, and agmatine, interacting with enzymes such as glycine amidinotransferase and ornithine decarboxylase. These pathways are essential for maintaining nitrogen balance, energy production, and cellular growth .
Transport and Distribution
DL-Arginine is transported into cells via cationic amino acid transporters, such as CAT-1 and CAT-2. Once inside the cell, DL-Arginine can be distributed to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Binding proteins, such as arginine-binding proteins, facilitate the transport and localization of DL-Arginine within cells. The distribution of DL-Arginine affects its availability for biochemical reactions and cellular processes .
Subcellular Localization
DL-Arginine is localized in different subcellular compartments, depending on its function. In the cytoplasm, DL-Arginine is involved in protein synthesis and nitric oxide production. In the mitochondria, DL-Arginine contributes to energy production and regulation of mitochondrial function. DL-Arginine can also be transported to the nucleus, where it influences gene expression and epigenetic modifications. Post-translational modifications, such as methylation, can affect the subcellular localization and activity of DL-Arginine .
特性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022618 | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7200-25-1, 1119-34-2, 74-79-3 | |
| Record name | (±)-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Detoxargin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | arginine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


